Product packaging for Fmoc-Lys(HOC)-OH(Cat. No.:CAS No. 1157859-84-1)

Fmoc-Lys(HOC)-OH

Cat. No.: B2896923
CAS No.: 1157859-84-1
M. Wt: 556.571
InChI Key: GRHWLFMKMCCQCH-SANMLTNESA-N
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Description

Foundational Principles of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Contemporary Peptide Synthesis

The synthesis of peptides, which are chains of amino acids linked by amide (peptide) bonds, is a cornerstone of biochemical and pharmaceutical research. Contemporary peptide synthesis predominantly relies on a strategy known as Solid-Phase Peptide Synthesis (SPPS), and the most widely adopted version of this technique utilizes Fluorenylmethyloxycarbonyl (Fmoc) chemistry. creative-peptides.comnih.gov The foundational principle of Fmoc-SPPS is the use of the Fmoc group as a temporary shield for the α-amino group of an amino acid. lifetein.com

The process begins with the first amino acid being anchored by its C-terminus to an insoluble solid support, or resin. creative-peptides.com Its α-amino group is protected by the Fmoc moiety. To extend the peptide chain, this Fmoc group must be removed in a step called deprotection. A key advantage of the Fmoc group is its lability under mild basic conditions; it is typically cleaved using a solution of a secondary amine, such as piperidine (B6355638), in an organic solvent. lifetein.com This deprotection step exposes a free α-amino group, ready for the next amino acid to be coupled.

The incoming amino acid is also protected at its α-amino group with an Fmoc group, and its C-terminal carboxyl group is "activated" by a coupling reagent to facilitate the formation of a new peptide bond. oup.com This cycle of deprotection, washing to remove excess reagents, and coupling is repeated until the desired peptide sequence is fully assembled. lifetein.com Any reactive functionalities on the side chains of the amino acids are protected by different types of "permanent" protecting groups that are stable to the basic conditions of Fmoc removal but can be cleaved at the end of the synthesis under acidic conditions. oup.com This orthogonality—the ability to remove one type of protecting group without affecting another—is a central tenet of the strategy and allows for the precise and controlled assembly of complex peptide sequences. nih.gov

FeatureDescription
Temporary Protecting Group The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of the amino acid.
Deprotection Condition The Fmoc group is removed by treatment with a mild base, typically 20-50% piperidine in DMF. lifetein.com
Solid Support The peptide is synthesized on an insoluble resin, which simplifies the purification process at each step. creative-peptides.com
Synthesis Direction The peptide chain is assembled from the C-terminus to the N-terminus. lifetein.com
Orthogonality Side-chain protecting groups (e.g., tBu, Boc, Trt) are stable to the basic Fmoc deprotection but are cleaved by acid in the final step. nih.govlifetein.com

The Strategic Role of Site-Specifically Modified Lysine (B10760008) Derivatives in Chemical Biology and Protein Engineering

Site-specific modification is crucial because the random attachment of functional groups to a protein, which has many lysine residues, can lead to a heterogeneous mixture of products with variable properties and unpredictable biological activity. nih.gov By using a pre-modified lysine building block like Fmoc-Lys(HOC)-OH during peptide synthesis, a functional group can be incorporated at a single, defined position.

This strategic placement has profound implications:

Probing Molecular Interactions: A fluorescently labeled lysine can be positioned at a protein-protein or protein-ligand interface. Changes in the fluorescence signal upon binding can then be used to quantify binding affinities and kinetics.

Enzyme Activity Assays: Peptides can be designed with a fluorescent lysine and a quencher molecule. Cleavage of the peptide by a protease separates the two, resulting in a measurable increase in fluorescence, which is a common method for assaying enzyme activity.

Bioconjugation: The ε-amino group of lysine is a primary site for bioconjugation, the process of linking a protein to another molecule, such as a drug in an antibody-drug conjugate (ADC). nih.gov Using a modified lysine derivative ensures the drug is attached at a specific location, leading to a more uniform and effective therapeutic.

Structural Analysis: Placing fluorescent probes at specific sites allows for techniques like Förster Resonance Energy Transfer (FRET), which can measure distances between two points in a protein or protein complex, providing insights into its structure and conformational changes.

The development of a diverse toolkit of Fmoc-protected lysine derivatives with different orthogonal side-chain protecting groups (e.g., Boc, Alloc, Dde) has further enhanced this strategic control, allowing for multiple, distinct modifications to be made to a single peptide.

Evolution of Functionalized Amino Acid Building Blocks, with Emphasis on Fluorescently Tagged Lysine Analogues

The field of chemical biology has been significantly advanced by the evolution of functionalized amino acid building blocks. Initially, peptide synthesis focused on recreating natural sequences. However, scientists soon recognized the potential of incorporating unnatural or modified amino acids to create peptides and proteins with novel properties. researchgate.netnih.gov The earliest modifications often involved simple changes, such as D-amino acids to increase stability against enzymatic degradation or methylated lysines to mimic post-translational modifications. nih.govglpbio.com

A major leap forward was the development of amino acids bearing reporter groups, with fluorescent tags being among the most impactful. While natural amino acids like tryptophan have intrinsic fluorescence, their optical properties are often suboptimal for complex biological experiments. sci-hub.box This led to the creation of amino acids derivatized with bright, stable, and environmentally sensitive external fluorophores.

Lysine, with its reactive side chain, became a primary target for such modifications. The evolution of fluorescently tagged lysine analogues can be seen as a progression towards greater sophistication and utility:

Early Generation Probes: Early examples included lysine labeled with broadly used dyes like Dansyl or fluorescein (B123965) (FAM). These provided robust signals for detecting the presence or quantity of a peptide.

Environmentally Sensitive Probes: The next stage involved fluorophores whose emission properties (intensity, wavelength) change in response to their local environment (e.g., solvent polarity, pH). mdpi.com This allowed labeled peptides to act as sensors, reporting on events like protein folding or membrane binding.

FRET Pairs: The development of lysine building blocks labeled with donor and acceptor fluorophores for FRET became essential for studying dynamic processes and measuring intramolecular or intermolecular distances.

Coumarin (B35378) Derivatives: More recently, fluorophores like coumarin and its derivatives have gained prominence. sci-hub.box Compounds such as 7-hydroxycoumarin, found in this compound, and 7-methoxycoumarin (B196161) (Mca) offer favorable photophysical properties, including large Stokes shifts and sensitivity to the local environment, making them excellent probes for a wide range of applications. sigmaaldrich.combroadpharm.com

This progression from simple tags to sophisticated molecular probes has transformed our ability to study biological systems. The availability of these functionalized building blocks as Fmoc-protected derivatives makes their incorporation into peptides via standard SPPS a routine and powerful strategy in modern chemical biology. rsc.org

Fluorescent TagAbbreviationCommon Application
7-Hydroxycoumarin-3-carbonylHOCEnvironmentally sensitive probe, FRET
7-Methoxycoumarin-4-acetylMcaFRET donor, protease assays sigmaaldrich.com
5-Carboxyfluorescein5-FamFRET donor, general labeling rsc.org
DansylDnsEnvironmentally sensitive probe
7-Amino-4-methylcoumarin-3-acetic acidAMCAFRET donor, high photostability broadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H28N2O8 B2896923 Fmoc-Lys(HOC)-OH CAS No. 1157859-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O8/c34-19-13-12-18-15-24(30(38)41-27(18)16-19)28(35)32-14-6-5-11-26(29(36)37)33-31(39)40-17-25-22-9-3-1-7-20(22)21-8-2-4-10-23(21)25/h1-4,7-10,12-13,15-16,25-26,34H,5-6,11,14,17H2,(H,32,35)(H,33,39)(H,36,37)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHWLFMKMCCQCH-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C(C=C5)O)OC4=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C(C=C5)O)OC4=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Integration of Nα Fmoc Nε 7 Hydroxycoumarin 3 Carbonyl L Lysine in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Incorporating Nα-Fmoc-Nε-(7-Hydroxycoumarin-3-carbonyl)-L-Lysine

The incorporation of Nα-Fmoc-Nε-(7-Hydroxycoumarin-3-carbonyl)-L-Lysine, a lysine (B10760008) derivative functionalized with a fluorescent coumarin (B35378) moiety, into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges and opportunities. The bulky and hydrophobic nature of the coumarin side chain necessitates careful optimization of synthesis protocols to ensure high-quality peptide production.

Optimization of Amino Acid Coupling Efficiency for Side-Chain Functionalized Lysine

To overcome these challenges, several strategies can be employed to optimize coupling efficiency:

Choice of Coupling Reagents : Utilizing highly reactive coupling reagents is crucial. Uronium salts like HATU and HCTU, or phosphonium (B103445) salts such as PyBOP, are often preferred over carbodiimides (e.g., DCC, DIC) in such cases due to their superior activation and faster kinetics. jpt.comcreative-peptides.com

Double Coupling : For particularly difficult couplings, a "double coupling" strategy can be implemented. This involves repeating the coupling step to ensure the reaction proceeds to completion. This technique is often used for sterically hindered amino acids or at aggregation-prone sequences. biotage.com

Optimizing Reaction Conditions : Adjusting parameters such as reaction time, temperature, and reagent concentration can significantly improve coupling yields. creative-peptides.commblintl.com Microwave-assisted SPPS can also be beneficial by accelerating coupling and deprotection steps, though careful temperature control is necessary to prevent side reactions. biotage.com

Solvent Choice : While DMF is the standard solvent for SPPS, for sequences prone to aggregation due to hydrophobic residues (like the coumarin moiety), the use of mixed solvents or "magic mixtures" (e.g., containing DMSO or NMP) can help to disrupt secondary structures and improve solvation. creative-peptides.com

Below is a table summarizing common coupling reagents used in SPPS and their suitability for hindered couplings.

Coupling ReagentClassAdvantages for Hindered Couplings
HATU Uronium SaltHigh reactivity, fast kinetics, reduced racemization.
HCTU Uronium SaltSimilar to HATU, often more cost-effective.
PyBOP Phosphonium SaltHigh reactivity, stable.
DIC/Oxyma Carbodiimide/AdditiveGood reactivity, suppresses side reactions.

Orthogonal Deprotection Regimes for Selective Side-Chain Modification within the Peptide Sequence

A key advantage of modern peptide synthesis is the use of orthogonal protecting groups, which allows for the selective deprotection of specific functional groups on the peptide chain while it is still attached to the solid support. This enables site-specific modifications, such as the introduction of branches, labels, or cyclization. kohan.com.twcem.com In the context of Nα-Fmoc-Nε-(7-Hydroxycoumarin-3-carbonyl)-L-Lysine, the Nα-Fmoc group is considered the temporary protecting group, removed at each cycle of peptide elongation.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard α-amino protecting group in modern SPPS. chemimpex.com Its removal is typically achieved by treatment with a mild base, most commonly a 20-50% solution of piperidine (B6355638) in DMF. genscript.com The deprotection occurs via a β-elimination mechanism. nih.gov

The mechanism proceeds in two main steps:

A base (e.g., piperidine) abstracts the acidic proton on the fluorenyl ring system. nih.govluxembourg-bio.com

This is followed by a β-elimination, which releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). luxembourg-bio.com

The highly reactive DBF byproduct can form adducts with the deprotecting agent (piperidine) or, problematically, with the newly liberated N-terminal amine of the peptide chain, leading to undesired side products. escholarship.org The use of excess piperidine helps to efficiently scavenge the DBF, minimizing this side reaction. escholarship.org

StepDescriptionKey Reactants/Products
1. Proton Abstraction The base removes the acidic proton from the fluorenyl group.Fmoc-peptide, Piperidine
2. β-Elimination The unstable intermediate undergoes elimination.Free amine, CO₂, Dibenzofulvene (DBF)
3. DBF Adduct Formation The reactive DBF is trapped by the excess base.DBF, Piperidine

For peptides containing multiple lysine residues where only specific sites are intended for modification, orthogonal protecting groups on the ε-amino group are essential. kohan.com.tw While the coumarin moiety in Fmoc-Lys(Hoc)-OH is the desired functional group, other lysine residues in the same peptide could be protected with groups that are stable to the piperidine used for Fmoc removal but can be cleaved under different, specific conditions. This allows for post-synthetic, on-resin modifications. kohan.com.twcem.com

Common orthogonal protecting groups for the lysine side chain and their cleavage conditions are detailed in the table below:

Protecting GroupAbbreviationCleavage Reagent(s)Stability
tert-ButyloxycarbonylBocStrong acid (e.g., high % TFA)Stable to piperidine, mild acid, catalytic Pd(0)
MethoxytritylMmtVery mild acid (e.g., 1-2% TFA in DCM)Stable to piperidine, catalytic Pd(0), hydrazine (B178648)
AllyloxycarbonylAllocPalladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerStable to piperidine, TFA, hydrazine kohan.com.twrsc.org
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFStable to piperidine, TFA, catalytic Pd(0) sigmaaldrich.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2-5% Hydrazine in DMFStable to piperidine, TFA, catalytic Pd(0) kohan.com.tw

This orthogonality allows for a synthetic strategy where, for instance, a peptide is synthesized with both this compound and Fmoc-Lys(Alloc)-OH. After full peptide elongation, the Alloc group can be selectively removed on-resin, and the exposed ε-amino group can be further functionalized before the final cleavage of the peptide from the resin.

Mitigation of Common Side Reactions in Solid-Phase Peptide Synthesis, Specifically Aspartimide Formation

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly in sequences containing aspartic acid (Asp). iris-biotech.deiris-biotech.de This intramolecular cyclization occurs when the peptide backbone nitrogen attacks the side-chain carboxyl group of an adjacent Asp residue, especially during the basic conditions of Fmoc deprotection. iris-biotech.denih.gov The resulting aspartimide intermediate can then be opened by nucleophiles (like piperidine or water) to yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, as well as racemized products. sigmaaldrich.comresearchgate.net These byproducts often have the same mass and are difficult to separate from the target peptide. sigmaaldrich.combiotage.com

The sequence of amino acids flanking the Asp residue significantly influences the propensity for aspartimide formation, with Asp-Gly and Asp-Ser sequences being particularly susceptible. nih.govnih.gov While Nα-Fmoc-Nε-(7-Hydroxycoumarin-3-carbonyl)-L-Lysine itself is not an aspartic acid derivative, its presence in a peptide containing Asp residues can influence the local environment and potentially affect side reactions. The bulky nature of the coumarin side chain might sterically hinder the formation of the cyclic intermediate to some extent if it is positioned near the Asp residue.

Several strategies have been developed to mitigate aspartimide formation:

Modified Deprotection Conditions : Adding an acidic additive like 0.1 M Oxyma Pure or HOBt to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. biotage.comnih.gov Using a weaker base, such as piperazine, can also be effective. biotage.com

Bulky Side-Chain Protecting Groups for Asp : Utilizing sterically bulky protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), can physically block the intramolecular cyclization. iris-biotech.debiotage.com

Backbone Protection : The most effective method to completely prevent aspartimide formation is to protect the amide nitrogen of the residue following Asp. researchgate.net Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) in an Asp-Gly sequence, for example by using the dipeptide building block Fmoc-Asp(OtBu)-(Dmb)Gly-OH, prevents the initial cyclization. iris-biotech.depeptide.com

Solution-Phase Synthetic Methodologies for Lysine-Containing Peptides

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), predates solid-phase methods. biomatik.com While SPPS is often preferred for longer peptides and high-throughput synthesis, solution-phase synthesis remains a valuable tool, particularly for the large-scale production of shorter peptides and for fragments that may be difficult to synthesize on a solid support due to issues like aggregation. biomatik.comnih.gov

In solution-phase synthesis, the reacting amino acids or peptide fragments are dissolved in an appropriate organic solvent. ekb.eg The synthesis proceeds by coupling a C-terminally protected amino acid or peptide with an N-terminally protected counterpart. One of the protecting groups is then selectively removed to allow for the next coupling step. This requires careful planning of an orthogonal protection strategy to avoid unintended deprotections. ekb.eg

The synthesis of peptides containing Nα-Fmoc-Nε-(7-Hydroxycoumarin-3-carbonyl)-L-Lysine in solution presents several challenges:

Solubility : The large, hydrophobic coumarin and Fmoc groups can significantly decrease the solubility of the amino acid derivative and the growing peptide chain in common organic solvents, complicating both the reaction and purification steps. nih.gov

Purification : Unlike SPPS where excess reagents and byproducts are simply washed away, each step in solution-phase synthesis requires purification, typically by crystallization or chromatography, which can be time-consuming and lead to material loss. biomatik.com

Racemization : The activation of the carboxyl group during coupling can lead to racemization, especially when peptide fragments are coupled. The choice of coupling reagents and additives (like HOBt or Oxyma) is critical to suppress this side reaction. nih.gov

Despite these challenges, solution-phase synthesis offers advantages in scalability and can sometimes achieve higher purity for specific sequences compared to solid-phase methods. biomatik.com For a complex derivative like this compound, a hybrid approach might be employed, where a smaller peptide fragment containing the coumarin-lysine is synthesized in solution and then coupled to other fragments on a solid support.

Chemical Ligation Techniques Employing Functionalized Lysine Derivatives

The synthesis of large, complex peptides and proteins often surpasses the limitations of linear solid-phase peptide synthesis (SPPS). To construct proteins and large polypeptide chains, chemists frequently employ chemical ligation techniques, which involve the chemoselective joining of two unprotected peptide fragments. Native Chemical Ligation (NCL) stands as the most prominent and powerful of these methods, enabling the formation of a native peptide bond at the ligation junction. google.com This strategy allows for the assembly of smaller, more manageable peptide segments, which can be individually synthesized and purified before being connected.

The strategic integration of functionalized amino acids, such as Nα-Fmoc-Nε-(7-Hydroxycoumarin-3-carbonyl)-L-Lysine, into these peptide fragments prior to ligation is a key advantage of this approach. It allows for the precise, site-specific incorporation of probes, labels, and other modifications into the final protein construct.

Principles of Native Chemical Ligation (NCL)

Native Chemical Ligation is a highly efficient method for covalently linking two unprotected peptide segments in an aqueous solution. google.com The classic NCL reaction occurs between a peptide fragment with a C-terminal thioester and another peptide fragment possessing an N-terminal cysteine residue. The process proceeds through two main steps:

Chemoselective Transthioesterification: The thiol side chain of the N-terminal cysteine residue of the second peptide attacks the C-terminal thioester of the first peptide. This reversible reaction forms a new thioester bond, linking the two fragments. nih.gov

Spontaneous S-to-N Acyl Shift: The intermediate undergoes a rapid and irreversible intramolecular rearrangement. The α-amino group of the cysteine residue attacks the newly formed thioester, resulting in the formation of a stable, native peptide bond at the ligation site. google.com

The high chemoselectivity of NCL is its primary advantage; the reaction proceeds under mild, biocompatible conditions without the need for protecting groups on any of the other amino acid side chains, which is crucial when working with sensitive functional moieties like a hydroxycoumarin group. csbiochina.com

Extending Ligation to Lysine Residues

While highly effective, the strict requirement for an N-terminal cysteine at the ligation site in traditional NCL presents a limitation. To broaden the applicability of chemical ligation, significant research has focused on developing methods to perform ligation at other amino acid residues, including the abundant and functionally important lysine.

Ligation at lysine residues requires the introduction of a chemical handle that can replicate the reactivity of the N-terminal cysteine. The most common strategy involves modifying the lysine side chain to incorporate a thiol group, thereby creating a "cysteine surrogate." These approaches, often termed thiol-lysine ligation or lysine ligation, enable the formation of a peptide bond at the α-amine of the lysine residue. csbiochina.comresearchgate.net

A representative strategy involves the following steps:

Synthesis of a Thiol-Containing Lysine Derivative: A lysine analogue containing a mercapto group (e.g., β-mercaptolysine or γ-mercaptolysine) is synthesized. This modified amino acid is then incorporated into a peptide sequence during SPPS. csbiochina.comresearchgate.net

Peptide Ligation: The peptide fragment containing the N-terminal thiol-lysine is reacted with a second peptide fragment that has a C-terminal thioester. The ligation proceeds via the established NCL mechanism, with the side-chain thiol mediating the initial transthioesterification.

Desulfurization: Following the ligation and S-to-N acyl shift, the auxiliary thiol group is removed in a subsequent desulfurization step, typically using metal-based reagents or radical-based methods, to yield the final, native peptide sequence. researchgate.net

This approach allows for the flexible selection of ligation sites beyond cysteine, significantly expanding the toolkit for protein synthesis. csbiochina.com For instance, a large protein can be dissected into multiple fragments at various non-cysteine junctions, including lysine. One of these fragments could be synthesized using Nα-Fmoc-Nε-(7-Hydroxycoumarin-3-carbonyl)-L-Lysine to install a fluorescent probe, and then the full-length, labeled protein can be assembled using these advanced ligation techniques.

The table below summarizes key features of NCL and its extension to lysine residues, highlighting their role in modern peptide synthesis.

FeatureNative Chemical Ligation (NCL)Thiol-Assisted Lysine Ligation
N-Terminal Residue CysteineThiol-modified Lysine
C-Terminal Group ThioesterThioester
Key Reaction Steps 1. Transthioesterification2. S-to-N Acyl Shift1. Transthioesterification2. S-to-N Acyl Shift3. Desulfurization
Bond Formed Native Peptide BondNative Peptide Bond
Side Chain Protection Not requiredNot required
Key Advantage High chemoselectivity; biocompatible conditionsExpands ligation sites beyond Cysteine
Application Synthesis of large peptides and proteinsSynthesis of proteins with precise modifications at non-Cys sites

These ligation methodologies are indispensable for creating complex bioconjugates, including proteins site-specifically labeled with fluorescent reporters like hydroxycoumarin. The ability to synthesize a peptide fragment containing this compound and subsequently ligate it to other peptide segments provides a powerful and versatile platform for producing advanced tools for chemical biology and biomedical research. researchgate.net

Mechanistic Investigations and Chemical Biology of Nα Fmoc Nε 7 Hydroxycoumarin 3 Carbonyl L Lysine and Derived Peptides

Unraveling the Reaction Mechanisms of the 7-Hydroxycoumarin Moiety in Bioconjugation and Probe Applications

The 7-hydroxycoumarin-3-carbonyl group is typically introduced onto the ε-amino group of a lysine (B10760008) residue. This is often achieved by reacting the lysine's primary amine with an activated form of 7-hydroxycoumarin-3-carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. nih.govnih.govresearchgate.net This reaction forms a stable amide bond, covalently linking the fluorophore to the peptide. The Fmoc group on the α-amine of the lysine ensures its protection during the coupling reaction, allowing for its subsequent use in standard Fmoc-based solid-phase peptide synthesis. nih.govchemimpex.com

The bioconjugation of molecules to the primary amines of lysine residues is a widely used strategy in protein and peptide chemistry. nih.gov The reaction of an NHS ester with a primary amine, such as the ε-amino group of lysine, is a well-characterized process. windows.netlumiprobe.cominterchim.fr

The kinetics of this acylation reaction are pH-dependent. The primary amine needs to be in its unprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the ε-amino group of lysine (~10.5), usually in the range of pH 7.2 to 9. thermofisher.commdpi.com At lower pH, the protonated amine is not reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency. lumiprobe.comthermofisher.com The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 8.6. thermofisher.com

Table 1: Factors Influencing NHS Ester Bioconjugation Kinetics
FactorEffectOptimal Condition
pHAffects the nucleophilicity of the amine and the stability of the NHS ester.pH 7.2 - 8.5
TemperatureInfluences the reaction rate and the rate of NHS ester hydrolysis.Room temperature or 4°C
ConcentrationHigher concentrations of reactants can increase the reaction rate.Dependent on specific application
BufferAmine-containing buffers (e.g., Tris) can compete with the target amine.Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers

The incorporation of the 7-hydroxycoumarin moiety into peptides imparts fluorescent properties that can be monitored using fluorescence spectroscopy. nih.govchemimpex.com The excitation and emission wavelengths of the coumarin (B35378) fluorophore are sensitive to the local environment, providing insights into peptide folding, binding events, and conformational changes. researchgate.net The fluorescence of 7-hydroxycoumarin derivatives can be influenced by solvent polarity and pH. nih.gov

Mass spectrometry (MS) is an indispensable tool for the characterization of modified peptides. mdpi.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are used to confirm the successful conjugation of the coumarin moiety and to determine the site of modification. nih.gov High-resolution mass spectrometry provides accurate mass measurements to verify the elemental composition of the modified peptide. nih.gov Fragmentation analysis in MS/MS experiments can provide sequence information and confirm the location of the modification on the lysine residue. mdpi.com For instance, in peptide mapping, the mass shift corresponding to the 7-hydroxycoumarin-3-carbonyl group on a specific lysine-containing peptide fragment confirms the site of labeling. mdpi.com

Table 2: Spectroscopic and Mass Spectrometric Data for a Hypothetical Coumarin-Labeled Peptide
TechniqueParameterTypical Value/Observation
Fluorescence SpectroscopyExcitation Maximum (λex)~350-400 nm
Fluorescence SpectroscopyEmission Maximum (λem)~450-500 nm
Mass Spectrometry (ESI-MS)[M+H]+Observed mass corresponds to the theoretical mass of the peptide + mass of the coumarin modification.
Tandem MS (MS/MS)Fragmentation PatternObservation of b- and y-ions with a mass shift on fragments containing the modified lysine.

Conformational and Structural Impact of Nε-Substituted Lysine Residues on Peptide Architecture

The introduction of a bulky and aromatic group like 7-hydroxycoumarin-3-carbonyl onto the side chain of a lysine residue can significantly influence the local and global conformation of a peptide. shu.edunih.gov

Post-translational modifications (PTMs) of lysine residues, such as methylation and acetylation, play crucial roles in regulating protein function. rsc.orgkhanacademy.orgnih.gov The addition of the 7-hydroxycoumarin-3-carbonyl group to the lysine side chain can be considered a mimic of certain PTMs, particularly those involving acylation. nih.govacs.org

Lysine acetylation neutralizes the positive charge of the ε-amino group and increases its steric bulk and hydrophobicity. mdpi.com Similarly, the acylation with the coumarin moiety also neutralizes the charge and introduces a large, hydrophobic group. This can alter electrostatic interactions within the peptide and with other molecules, potentially disrupting salt bridges and promoting hydrophobic interactions. acs.org These changes can lead to significant conformational rearrangements in the peptide backbone and side chains. nih.govresearchgate.net For example, studies on the effect of lysine acetylation on the Aβ25–35 peptide showed that it strengthens the peptide's hydrophobic moment and promotes a helical structure. acs.org

The functionalization of the lysine side chain can have profound effects on peptide folding, stability, and the propensity for self-assembly. nih.govacs.orgnih.gov The introduction of a large, planar aromatic system like coumarin can induce or stabilize specific secondary structures, such as α-helices or β-sheets, through π-π stacking or other non-covalent interactions. shu.edu

Conversely, the steric hindrance imposed by the coumarin group might disrupt native folding patterns. The increased hydrophobicity resulting from the modification can also drive peptide aggregation and self-assembly into various nanostructures like micelles, nanofibers, or vesicles. nih.govnih.govmdpi.comresearchgate.net The nature of the self-assembled structures is influenced by the peptide sequence, the concentration, and the environmental conditions such as pH and ionic strength. nih.gov Studies on lipopeptides containing modified lysine residues have shown that the nature of the side-chain modification can dictate the morphology of the resulting self-assembled materials. nih.gov

Analysis of Molecular Recognition and Binding Affinity in Peptide-Protein Interactions with Modified Lysine Residues

The modification of lysine residues can significantly alter the molecular recognition properties of a peptide and its binding affinity for protein targets. acs.orgresearchgate.netnih.gov

The introduction of the 7-hydroxycoumarin-3-carbonyl group can impact binding in several ways. The loss of the positive charge on the lysine side chain can abolish critical electrostatic interactions with negatively charged residues on a binding partner. acs.org On the other hand, the hydrophobic and aromatic nature of the coumarin moiety can introduce new, favorable van der Waals and hydrophobic interactions. nih.gov The conformational changes induced by the modification can also pre-organize the peptide into a bioactive conformation, thereby increasing binding affinity, or conversely, disrupt the necessary conformation for binding. nih.gov

The fluorescent properties of the coumarin label are particularly useful for studying these interactions. Changes in the fluorescence intensity, lifetime, or polarization upon binding can be used to quantify binding affinities (e.g., dissociation constants, Kd) and to study the kinetics of the interaction. nih.govresearchgate.net Peptide pull-down assays using modified peptides coupled with mass spectrometry can be employed to identify binding partners from complex biological mixtures. nih.gov These studies are crucial for understanding how modifications like the one present in Fmoc-Lys(HOC)-OH can modulate the biological activity of peptides and for the design of peptide-based probes and therapeutics. acs.org

Development of High-Throughput Analytical Platforms for Peptide Analysis and Quality Control

The incorporation of fluorescent moieties, such as the 7-hydroxycoumarin-3-carbonyl group in Nα-Fmoc-Nε-(7-Hydroxycoumarin-3-carbonyl)-L-Lysine (this compound), into peptides necessitates the development of robust, high-throughput analytical platforms. These platforms are crucial for ensuring the quality control of synthesized peptides and for enabling their use in various biochemical and biomedical applications. The inherent fluorescence of the coumarin group provides a sensitive handle for detection and quantification, which is leveraged by a variety of analytical techniques integrated into high-throughput workflows.

The primary goals of these platforms are to provide accurate, rapid, and reproducible analysis of key peptide attributes. For peptides derived from this compound, this includes confirming the peptide's identity, quantifying its purity, verifying the integrity of the fluorescent tag, and assessing its concentration. nih.gov The development of such systems combines automated liquid handling, sensitive detection methods, and sophisticated data analysis software to accommodate the large sample numbers typical in drug discovery, proteomics, and chemical biology research. nih.gov

A cornerstone of modern peptide analysis is the integration of separation techniques with sensitive detection methods. High-performance liquid chromatography (HPLC) is a fundamental component, often coupled with mass spectrometry (MS) and fluorescence detectors. This combination allows for the simultaneous assessment of purity, molecular weight, and fluorescence intensity from a single injection, providing a comprehensive quality profile of the peptide. acs.org

For high-throughput analysis, traditional analytical methods are adapted for speed and automation. For instance, micro-LC-ESI-MS systems with on-line fluorescence detectors can generate elution profiles and corresponding mass spectra for fluorescently-labeled peptides with high sensitivity. acs.org Furthermore, techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry have been optimized for the high-throughput analysis of peptides. nih.govnih.gov Studies have shown that labeling peptides with coumarin tags can significantly enhance the signal intensities in MALDI-TOF MS, which is particularly beneficial for the analysis of complex biological samples. nih.govnih.gov This enhancement is peptide- and matrix-dependent and is most pronounced for hydrophilic peptides, improving their incorporation into hydrophobic MALDI matrices. nih.gov

The development of these platforms also focuses on quantitative aspects. High-throughput infrared spectroscopy (HT-IR) has emerged as a method for quantifying peptide concentrations in 96-well plate formats, with analysis times as low as 22 minutes per plate. nih.gov For fluorescent peptides, competitive binding assays are often employed in high-throughput screening (HTS). drugtargetreview.com In these assays, the displacement of a known fluorescent peptide from its target by a candidate molecule results in a change in the fluorescence signal, enabling rapid screening of large compound libraries. drugtargetreview.com

Quality control is a critical aspect addressed by these platforms. Stringent quality control standards are applied throughout the peptide synthesis and purification process. Key parameters evaluated include:

Purity: Typically assessed by HPLC, determining the percentage of the desired peptide relative to any impurities.

Molecular Weight: Confirmed by mass spectrometry to ensure the correct amino acid sequence and modifications are present.

Sequence: Verified using tandem mass spectrometry (MS/MS), which provides fragmentation data to confirm the amino acid order. acs.org

Labeling Efficiency: Quantified to determine the percentage of peptides that have been successfully conjugated with the fluorescent dye.

Fluorescence Intensity: Measured to ensure the fluorescent tag is active and suitable for downstream applications.

The data generated from these high-throughput analytical platforms are essential for validating the quality of peptides containing this compound, ensuring their reliability for use as probes in cellular imaging, protein interaction studies, and diagnostic assays. proteogenix.sciencecreative-peptides.com

Research Findings on Analytical Platforms

Detailed research has focused on optimizing analytical techniques for coumarin-labeled peptides to enhance throughput and data quality.

Mass Spectrometry: The use of coumarin tags, such as Alexa Fluor 350, has been shown to improve peptide identification in high-throughput LC-MALDI-TOF/TOF MS analysis. nih.gov Labeling with this sulfo-coumarin tag, combined with guanidation of lysine ε-amino groups, enhanced the unimolecular fragmentation of peptides, leading to a high-intensity y-ion series that aids in sequencing. nih.gov This approach resulted in improved peptide scores, a doubling of the total number of identified peptides, and a 30% increase in protein identifications from an E. coli lysate. nih.gov

Fluorescence-Based Quantification: The development of versatile fluorescence-based peptide quantification tools has been a key area of investigation. acs.org Systems combining micro-liquid chromatography and electrospray ionization mass spectrometry with an on-line fluorescence detector allow for the generation of both fluorescence-based elution profiles and the corresponding mass spectra. acs.org This dual-detection strategy confirms that the detected fluorescent signal corresponds to the peptide of the correct mass, increasing confidence in the analytical results.

The table below summarizes the key analytical techniques integrated into high-throughput platforms for the analysis and quality control of peptides derived from this compound.

Analytical TechniqueParameter AssessedThroughput CapabilityKey Advantages for (HOC)-Lys Peptides
HPLC Purity, QuantificationHighHigh resolution for separating labeled peptides from unlabeled precursors and other impurities.
Mass Spectrometry (ESI-MS, MALDI-TOF MS) Molecular Weight, Sequence ConfirmationHighProvides definitive identification. Coumarin tags can enhance signal intensity in MALDI. nih.gov
Fluorescence Spectroscopy Labeling Efficiency, Functional IntegrityVery HighDirect and sensitive detection due to the intrinsic fluorescence of the hydroxycoumarin moiety.
High-Throughput IR Spectroscopy Peptide ConcentrationHighRapid, label-free quantification of total peptide amount in multi-well plate formats. nih.gov
Fluorescence Resonance Energy Transfer (FRET) Molecular Interactions, Enzyme ActivityVery HighEnables screening for binding partners or inhibitors by monitoring changes in fluorescence. biocompare.com

The following table details various coumarin derivatives used for peptide labeling, highlighting the spectral properties relevant for developing fluorescence-based analytical methods.

Coumarin DyeDerivativeAbsorption (nm)Emission (nm)
7-Hydroxycoumarin-3-carboxylic Acid Succinimidyl Ester419447
7-Diethylaminocoumarin-3-carboxylic acid Succinimidyl Ester427478
7-Methoxycoumarin-3-carboxylic Acid Succinimidyl Ester358410
7-Hydroxy-4-methylcoumarin-3-acetic Acid Succinimidyl Ester364458

Data sourced from reference stratech.co.uk

Applications of Nα Fmoc Nε 7 Hydroxycoumarin 3 Carbonyl L Lysine in the Design of Advanced Chemical Probes and Biological Tools

Engineering of Fluorescent Peptide Probes Utilizing the 7-Hydroxycoumarin Fluorophore

The 7-hydroxycoumarin moiety is a well-established fluorophore known for its tunable optical properties and sensitivity to its environment. When incorporated into peptide structures via Fmoc-Lys(HOC)-OH, it forms the basis for highly specific and responsive fluorescent probes.

Rational Design Principles for Activatable (Turn-On) Fluorescent Probes

The rational design of activatable (turn-on) fluorescent probes hinges on modulating the fluorescence of the 7-hydroxycoumarin fluorophore in response to specific biological events or analytes. This is often achieved by designing the coumarin (B35378) to be in a quenched or non-fluorescent state, which is then restored or enhanced upon interaction with a target. For instance, some 7-hydroxycoumarin derivatives exhibit fluorescence quenching upon binding to specific proteins, such as macrophage migration inhibitory factor (MIF). Studies have shown that a particular 7-hydroxycoumarin derivative demonstrated favorable fluorescence properties with a quantum yield of 0.32 and a Stokes shift of 100 nm, with its fluorescence being quenched upon binding to MIF acs.orgnih.gov. This concentration-dependent fluorescence quenching allowed for the determination of binding constants, enabling the development of competitive binding assays acs.orgnih.gov. The design principle involves creating a molecular environment where the coumarin's emission is suppressed until a specific trigger, such as enzymatic cleavage or analyte binding, releases the fluorophore into a more emissive state acs.orgnih.gov.

Advanced Applications in Live-Cell Imaging and High-Sensitivity Biosensing

The incorporation of this compound into peptides provides a means to create probes suitable for advanced applications in live-cell imaging and high-sensitivity biosensing. The 7-hydroxycoumarin fluorophore, when properly integrated, can yield probes with distinct excitation and emission maxima, facilitating visualization within complex cellular environments. For example, 3-azido-7-hydroxycoumarin, a related derivative, is suitable for live-cell imaging and emits intense fluorescence after a 'click' reaction, forming triazoles at the site of alkyne-modified biomolecules. Its excitation and emission maxima are reported at 404 nm and 477 nm, respectively, after the click reaction tocris.com. Probes derived from this compound can be designed to detect specific cellular processes or molecules with high sensitivity, such as enzyme activity or the presence of specific metabolites. The ability to tune the coumarin's fluorescence properties, including quantum yield and sensitivity to environmental factors like pH, is critical for developing sensitive biosensors acs.orgnih.govnih.gov.

Integration into Förster Resonance Energy Transfer (FRET) Systems for Spatiotemporal Studies

The 7-hydroxycoumarin fluorophore can also serve as a component in Förster Resonance Energy Transfer (FRET) systems, which are powerful tools for studying molecular interactions and dynamics in real-time and in specific spatial locations. In FRET, energy is transferred non-radiatively from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm). By conjugating peptides containing this compound with other fluorescently labeled molecules, researchers can create FRET pairs. Changes in the FRET signal, such as an increase or decrease in energy transfer efficiency, can then be correlated with specific biological events, like protein-protein interactions, conformational changes, or enzymatic activity. The specific spectral properties of the coumarin derivatives, including their excitation and emission wavelengths, are crucial for selecting appropriate FRET partners and for optimizing the FRET efficiency, which is dependent on the Förster distance (R0) between the donor and acceptor photochemcad.com.

Site-Specific Bioconjugation Strategies for Peptide Functionalization

Beyond its fluorescent properties, this compound is instrumental in enabling site-specific bioconjugation, allowing for the precise attachment of functional molecules to peptides and proteins.

Orthogonal Chemical Ligation for Selective Labeling of Peptides and Proteins

The Fmoc group on the α-amino group of lysine (B10760008) allows for standard solid-phase peptide synthesis (SPPS). Following peptide assembly, the Fmoc group can be selectively removed, exposing the α-amino group for further modification. Crucially, the ε-amino group of the lysine side chain is protected by the 7-hydroxycoumarin-3-carbonyl moiety, which can also be selectively cleaved or modified under specific conditions. This dual protection strategy, coupled with orthogonal chemical ligation techniques, permits the precise labeling of peptides and proteins. Orthogonal ligation refers to chemical reactions that can occur selectively in the presence of other functional groups without interference. For example, if the coumarin moiety or another part of the peptide is modified with a bio-orthogonal handle (like an azide (B81097) or alkyne), it can participate in click chemistry (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition) for conjugation to complementary molecules. Similarly, if a cysteine residue is present in the peptide, it can undergo selective maleimide-thiol coupling. The ability to introduce these handles via this compound ensures that labeling occurs at defined positions, preserving the peptide's structure and function tocris.com. The synthesis of 7-aminocoumarin, for instance, has been achieved using palladium-catalyzed Buchwald–Hartwig cross-coupling, and it offers pH-insensitive fluorescence, unlike 7-hydroxycoumarin, which is emissive only in its anionic form due to its pKa of 7.5 nih.gov.

Synthesis of Peptide-Small Molecule and Peptide-Polymer Conjugates for Targeted Delivery and Enhanced Functionality

This compound serves as a versatile building block for synthesizing peptide conjugates with small molecules or polymers, aiming for targeted delivery and enhanced functionality. By incorporating this compound into a peptide sequence, the lysine side chain can be used as an attachment point for drugs, imaging agents, or targeting ligands, creating peptide-drug conjugates (PDCs) or peptide-imaging agents. These conjugates can leverage the specific binding or targeting capabilities of the peptide to deliver therapeutic or diagnostic payloads to desired sites, such as cancer cells. Furthermore, conjugation with polymers like polyethylene (B3416737) glycol (PEG) can improve the pharmacokinetic properties of peptides, increasing their solubility, stability, and circulation half-life. The coumarin fluorophore can also serve as an intrinsic reporter for tracking the distribution and fate of these conjugates within biological systems. For example, a peptide modified with this compound could be conjugated to a polymer via the coumarin's functionalizable positions or through modifications of the lysine side chain after deprotection. This approach allows for the creation of advanced delivery systems with built-in imaging capabilities.

Table 1: Fluorescence Properties of Selected Coumarin Derivatives

Compound/DerivativeExcitation Max (nm)Emission Max (nm)Quantum YieldKey Feature/ApplicationReference
7-Hydroxycoumarin326Not specified0.08Parent fluorophore photochemcad.com
7-Hydroxycoumarin3554550.25 - 0.32MIF binding studies acs.orgnih.gov
3-Azido-7-hydroxycoumarin404477Not specifiedClick chemistry, live-cell imaging tocris.com
7-Aminocoumarin380444Not specifiedpH-insensitive, PRIME labeling nih.gov

Table 2: Examples of Bioconjugation Strategies and Applications

Conjugation StrategyFunctional Group on Coumarin/LysineTarget Molecule/SystemApplication FocusKey AdvantageReference
Enzyme-mediated labeling7-Hydroxycoumarin (as substrate)LAP-tagged proteinsLive-cell imagingSite-specific labeling nih.gov
Click ChemistryAzide (on coumarin)Alkyne-modified biomoleculesDNA labeling, imagingHigh efficiency, bio-orthogonal tocris.com
Protein Binding Assay7-HydroxycoumarinMacrophage Migration Inhibitory Factor (MIF)Affinity determination, biosensingFluorescence quenching upon binding acs.orgnih.gov
Peptide SynthesisFmoc-protected lysinePeptide chainsBuilding block for probes/conjugatesStandard SPPS compatibility-

Compound Name List:

Nα-Fmoc-Nε-(7-Hydroxycoumarin-3-carbonyl)-L-Lysine

this compound

7-Hydroxycoumarin

3-Azido-7-hydroxycoumarin

7-Aminocoumarin

Macrophage Migration Inhibitory Factor (MIF)

Lipoic acid ligase (LplA)

Ligase acceptor peptide (LAP)

Polyethylene glycol (PEG)

Development of Peptide-Dye and Peptide-Protein Conjugates for Advanced Diagnostics and Research

This compound is instrumental in the creation of fluorescently labeled peptides, which serve as versatile tools in both diagnostics and fundamental research altabioscience.comqyaobio.comlubio.ch. By conjugating fluorescent dyes, such as coumarin derivatives, to the lysine side chain, researchers can generate peptide probes with distinct optical properties. These fluorescent peptides are utilized in a wide array of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging qyaobio.com. The ability to label peptides at the lysine side chain is particularly advantageous when the N-terminus is required for other functions or interactions altabioscience.com.

Peptide-dye conjugates, including those derived from this compound, are crucial for developing advanced diagnostic assays and research tools altabioscience.comnih.govnih.gov. They can be designed to exhibit fluorescence resonance energy transfer (FRET) or other fluorescence-based detection mechanisms, allowing for the sensitive monitoring of enzyme activities or molecular interactions lubio.chmdpi.comrsc.org. For instance, FRET peptides, where a donor and acceptor fluorophore are strategically placed, can signal molecular events like peptide cleavage upon enzymatic action altabioscience.comlubio.chmdpi.com. Furthermore, peptide conjugates can be linked to proteins or nanoparticles to enhance their targeting capabilities, stability, or to create multifunctional theranostic agents rsc.orgqyaobio.commdpi.comcellmosaic.com. The coumarin moiety, specifically, is known for its high fluorescence quantum yield and ease of incorporation into peptides, making it a preferred choice for generating blue fluorescent peptides lubio.chuevora.ptnih.gov.

Design of Peptides for Modulating Specific Biological Pathways

The strategic incorporation of this compound into peptide sequences allows for the design of peptides tailored to modulate specific biological pathways. The fluorescent tag facilitates the tracking and analysis of these peptides within biological systems, providing insights into their interactions and functional roles.

Screening Methodologies for Identifying Protein-Binding Peptides with Fluorescent Tags

Fluorescently labeled peptides, synthesized using building blocks like this compound, are essential for high-throughput screening methodologies aimed at identifying peptides that bind to specific proteins qyaobio.comlubio.chbiorxiv.org. These fluorescent probes can be incorporated into peptide libraries, which are then screened against target proteins. The fluorescence signal generated by the bound peptides allows for rapid detection and quantification of binding events, accelerating the discovery of novel protein-ligand interactions or potential therapeutic agents qyaobio.comlubio.ch. For example, fluorescent peptide probes have been developed to specifically label aggregated forms of proteins, aiding in the diagnosis of neurodegenerative diseases biorxiv.org.

Synthesis of Chemically Modified Peptides for Investigating Epigenetic Regulatory Mechanisms

Chemically modified peptides, including those featuring coumarin-labeled lysine residues, are valuable tools for investigating epigenetic regulatory mechanisms qyaobio.comsigmaaldrich.comrsc.org. Lysine residues are frequently involved in epigenetic modifications such as acetylation and methylation, which are critical for gene expression regulation. Peptide probes incorporating modified lysines can be designed to mimic these modifications or to interact with enzymes involved in epigenetic processes. For instance, probes designed with coumarin-linked lysine residues can be used in assays to detect the activity of enzymes that modify lysine residues, such as deacylases and demethylases rsc.org. The fluorescent readout provides a sensitive method to monitor these enzymatic activities and study their role in cellular processes rsc.org.

Probing Protein-Protein Interactions and Nucleic Acid Recognition with Functionalized Peptides

Functionalized peptides incorporating this compound can be employed to probe complex biological interactions, including protein-protein interactions (PPIs) and nucleic acid recognition rsc.orgresearchgate.net. The coumarin fluorophore allows these peptides to be visualized and tracked, enabling researchers to study how these peptides interact with their molecular partners. For example, FRET-based peptide substrates have been developed for monitoring protease activity, where cleavage of the peptide alters the FRET signal rsc.orgresearchgate.net. Similarly, fluorescent peptides can be designed to bind to specific nucleic acid sequences or to report on the conformational changes of proteins involved in nucleic acid recognition researchgate.net. The ability to site-specifically label lysine residues with fluorescent tags is crucial for maintaining the peptide's native structure and function while providing a detectable signal rsc.orgrsc.org.

Contributions to Advanced Materials Science and Supramolecular Assembly

Peptide conjugates, including those modified with fluorescent moieties like coumarins, are increasingly contributing to advanced materials science and supramolecular assembly nih.govacs.org. The inherent self-assembly properties of peptides can be modulated by the addition of bulky aromatic groups, such as the Fmoc moiety, or by incorporating fluorescent labels. These modified peptides can self-assemble into ordered structures like hydrogels or nanofibers, which have potential applications in drug delivery, tissue engineering, and biosensing nih.govacs.org. The coumarin fluorophore can also impart unique optical properties to these self-assembled materials, allowing for their visualization and the development of responsive materials acs.org. For instance, Fmoc-amino acid conjugates have been shown to form hydrogels that can immobilize enzymes, enhancing their activity and stability nih.govacs.org.

Computational and Theoretical Approaches in Understanding Nα Fmoc Nε 7 Hydroxycoumarin 3 Carbonyl L Lysine Chemistry and Its Derivatives

Molecular Dynamics Simulations and Quantum Chemical Calculations for Protecting Group Effects on Reactivity and Selectivity

The Nα-Fmoc protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), and its behavior, along with the influence of the bulky Nε-(7-Hydroxycoumarin-3-carbonyl) side-chain modification, dictates the efficiency of peptide assembly. nih.gov Molecular dynamics (MD) simulations and quantum chemical (QM) calculations are indispensable for dissecting these influences on reactivity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions. For Fmoc-Lys(HOC)-OH, simulations are used to explore how the Fmoc group and the HOC moiety affect the accessibility of the reactive N-terminal amine. The bulky, aromatic Fmoc group can engage in π-π stacking interactions with other aromatic residues or the solid support, potentially leading to aggregation and reduced reaction rates. researchgate.net MD simulations can predict these aggregation propensities and assess the steric hindrance around the reactive site under various solvent and temperature conditions. nih.gov By modeling the system, researchers can understand how the large coumarin (B35378) side chain might fold back to interact with the peptide backbone or other residues, further influencing the local chemical environment.

Quantum Chemical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules, offering precise insights into reaction mechanisms and energetics. nih.gov For this compound, QM calculations can be applied to:

Model the Fmoc-deprotection mechanism: The removal of the Fmoc group with a base like piperidine (B6355638) is a critical step in SPPS. QM calculations can elucidate the transition state energies of this reaction, helping to understand the reaction kinetics and predict potential side reactions, such as the formation of piperidine adducts.

Analyze electronic effects: The calculations can determine the partial atomic charges on the atoms of the modified lysine (B10760008) residue. researchgate.net This information is crucial for understanding the nucleophilicity of the Nα-amine during the subsequent coupling step and the electrophilicity of the side-chain carbonyl, predicting its reactivity and stability.

Evaluate steric and electronic impact: The combined steric bulk and electronic influence of both the Fmoc and HOC groups can be quantified. This helps in predicting how the modified amino acid will behave during peptide coupling, for instance, whether it will require longer coupling times or specialized activation reagents compared to a standard amino acid like Fmoc-Lys(Boc)-OH. peptide.com

Below is a table representing typical parameters used in MD simulations to study a peptide containing a modified lysine residue.

ParameterTypical Value/MethodPurpose
Force Field AMBER, CHARMM, GROMOS, OPLS nih.govfu-berlin.deDefines the potential energy function of the system, describing atomic bonds, angles, and charges.
Water Model TIP3P, SPC/E nih.govExplicitly models solvent molecules, crucial for simulating interactions in an aqueous environment.
Ensemble NPT (Isothermal-isobaric) bonvinlab.orgMaintains constant number of particles, pressure, and temperature to mimic experimental conditions.
Simulation Time 100 ns - 1 µsAllows for sufficient sampling of molecular motions and conformational changes.
Temperature/Pressure 298 K / 1 atm nih.govSimulates standard laboratory conditions.
Long-Range Electrostatics Particle Mesh Ewald (PME)Accurately calculates long-range electrostatic interactions, which are critical for biomolecules.

In Silico Modeling of Peptide Conformational Landscapes with Site-Specific Lysine Modifications

Computational studies can reveal how the coumarin moiety interacts with neighboring amino acid side chains through hydrophobic, electrostatic, or hydrogen-bonding interactions. nih.gov These interactions can either stabilize or disrupt native peptide structures. For example, the planar coumarin ring might restrict the flexibility of the lysine side chain and the adjacent peptide backbone, favoring certain dihedral angles over others. Conformational analysis of coumarinic acid-based cyclic prodrugs of peptides has shown that such modifications can lead to a more random conformation in solution compared to their unmodified counterparts. nih.gov

Key analyses performed during these simulations include:

Secondary Structure Analysis: Algorithms like DSSP (Define Secondary Structure of Proteins) are used to track the formation and stability of helices and sheets over the simulation time.

Radius of Gyration (Rg): This metric measures the compactness of the peptide. A significant change in Rg upon modification indicates a major conformational shift. nih.gov

Root-Mean-Square Deviation (RMSD): By comparing the atomic positions of the peptide over time to a reference structure, RMSD quantifies the structural stability and deviation from an initial conformation.

The following table illustrates hypothetical results from an MD simulation comparing a model decapeptide with and without the Lys(HOC) modification, demonstrating the potential impact on secondary structure.

Peptide Versionα-Helix Content (%)β-Sheet Content (%)Random Coil (%)Average Radius of Gyration (Rg) (nm)
Unmodified Peptide 4515401.25
Peptide + Lys(HOC) 2510651.42

These hypothetical data suggest that the bulky HOC modification could destabilize the native α-helical structure, leading to a more flexible, random coil conformation, as indicated by the increased Rg.

Rational Design and Virtual Screening of Novel Functionalized Fmoc-Lysine Derivatives

Computational methods are pivotal in the rational design and virtual screening of new Fmoc-lysine derivatives with tailored properties. rsc.org The goal is often to create novel fluorescent probes with improved characteristics, such as altered emission wavelengths, enhanced quantum yields, better photostability, or sensitivity to specific microenvironments (e.g., pH, polarity). nih.govupenn.edu

Rational Design: This approach involves using molecular modeling software to design new molecules in silico before undertaking costly and time-consuming chemical synthesis. Starting with the this compound scaffold, chemists can computationally introduce various substituents onto the coumarin ring. For instance, adding electron-donating groups (e.g., -NH₂, -OR) or electron-withdrawing groups (e.g., -NO₂, -CN) at different positions can systematically tune the photophysical properties of the fluorophore. rsc.org Quantum chemical calculations are employed to predict the absorption and emission spectra of these new designs, allowing researchers to select the most promising candidates for synthesis.

Virtual Screening: When a larger number of potential derivatives need to be evaluated, virtual screening techniques are employed. A computational library of candidate molecules is created by systematically modifying the parent structure. These virtual compounds are then screened against a specific target or for a desired property. For example, if the goal is to design a fluorescent probe that binds to a specific protein pocket, molecular docking simulations can predict the binding affinity and orientation of each derivative within the target site. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with fluorescent properties, enabling rapid screening of thousands of potential compounds. nih.gov This in silico process efficiently filters large libraries down to a manageable number of high-potential candidates for experimental validation. researchgate.net

The table below presents a hypothetical example of a virtual screening campaign to identify this compound derivatives with red-shifted fluorescence.

Derivative IDModification on Coumarin RingPredicted Emission Max (nm)Predicted Quantum YieldPredicted Binding Score (kcal/mol)
HOC-001 (Parent Compound)4500.65-7.2
HOC-002 4-Methyl4550.68-7.4
HOC-003 6-Nitro5100.35-8.1
HOC-004 7-Amino4950.85-7.8
HOC-005 4-Trifluoromethyl4700.50-8.5

This approach allows researchers to prioritize the synthesis of derivatives like HOC-003 for a significant red shift or HOC-004 for improved brightness (quantum yield).

Q & A

Q. How do orthogonal protecting groups (e.g., Mtt, Boc) for lysine residues influence Fmoc-based solid-phase peptide synthesis (SPPS)?

  • Methodology : Use orthogonal protection strategies to enable selective deprotection. For example, Fmoc-Lys(Mtt)-OH allows selective removal of the Mtt group with 1% TFA in dichloromethane (DCM) without affecting Fmoc or Boc groups. This is critical for synthesizing branched peptides or conjugates .
  • Optimization : Validate deprotection efficiency via Kaiser tests or LC-MS to ensure complete removal of Mtt while retaining other protecting groups .

Q. What protocols ensure optimal solubility and stability of Fmoc-Lys derivatives during SPPS?

  • Storage : Store Fmoc-Lys derivatives at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation. Avoid moisture to preserve reactivity .
  • Solubility : For poorly soluble derivatives (e.g., Fmoc-Lys(Trt)-OH), heat to 37°C and sonicate in DMF or DCM. Adjust solvent polarity with additives like HOBt to prevent aggregation .

Q. How to safely handle Fmoc-Lys derivatives in laboratory settings?

  • Safety Protocols : Consult SDS sheets for hazard information. While many Fmoc-Lys derivatives (e.g., Fmoc-Lys(Boc)-OH) are not classified as hazardous, wear PPE (gloves, goggles) to avoid skin/eye irritation. Use fume hoods during TFA-mediated deprotection due to corrosive vapors .

Advanced Research Questions

Q. How can conflicting data on Fmoc-Lys derivative stability under acidic conditions be resolved?

  • Case Study : Fmoc-Lys(Boc)-OH undergoes Boc deprotection with 95% TFA, but prolonged exposure may cleave acid-labile resins (e.g., Wang resin). To reconcile stability
  • Use shorter TFA exposure times (1–2 hrs) for Boc removal.
  • For acid-sensitive sequences, switch to Rink amide resin, which requires milder cleavage conditions (e.g., 20% TFA) .
    • Validation : Monitor resin integrity via FT-IR or mass spectrometry post-cleavage .

Q. What strategies optimize the incorporation of Fmoc-Lys derivatives into peptides with steric hindrance or low coupling efficiency?

  • Activation Methods : Pre-activate Fmoc-Lys derivatives with DIC/HOAt (1:1 molar ratio) in DMF for 5 minutes before coupling. This enhances reactivity in sterically hindered environments (e.g., cyclic peptides) .
  • Double Coupling : For challenging sequences (e.g., β-sheet regions), perform double couplings (2 hours each) with 4-fold molar excess of the derivative .

Q. How to design Fmoc-Lys derivatives for site-specific post-translational modifications (PTMs) like methylation or lipidation?

  • PTM-Specific Building Blocks : Use pre-modified derivatives (e.g., Fmoc-Lys(Me₃)-OH for trimethylation or Fmoc-Lys(octanoyl)-OH for lipid conjugation). Ensure compatibility with SPPS conditions (e.g., avoid base-sensitive groups during Fmoc deprotection) .
  • Case Study : In histone serotonylation studies, Fmoc-Lys(Boc)-OH was coupled to resin-bound peptides, followed by Pd(0)-mediated deallylation and 5-HT conjugation .

Key Methodological Recommendations

  • Deprotection Validation : Use MALDI-TOF or HPLC to confirm complete removal of protecting groups before proceeding to subsequent synthesis steps .
  • Contradiction Management : If solubility data conflicts (e.g., -80°C vs. -20°C storage), prioritize peer-reviewed protocols matching your derivative’s molecular weight and substituents .
  • Advanced Applications : For enzyme inhibitor screens, immobilize Fmoc-Lys(Boc)-OH on fluorogenic substrates to enable high-throughput inhibitor identification via fluorescence quenching .

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